n-(Furan-2-ylmethyl)-2-(methylthio)aniline n-(Furan-2-ylmethyl)-2-(methylthio)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17769265
InChI: InChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3
SMILES:
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol

n-(Furan-2-ylmethyl)-2-(methylthio)aniline

CAS No.:

Cat. No.: VC17769265

Molecular Formula: C12H13NOS

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

n-(Furan-2-ylmethyl)-2-(methylthio)aniline -

Specification

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-methylsulfanylaniline
Standard InChI InChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3
Standard InChI Key PMXDZFIYKWBMAL-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1NCC2=CC=CO2

Introduction

Structural Overview and Molecular Characteristics

N-(Furan-2-ylmethyl)-2-(methylthio)aniline (C₁₂H₁₃NOS, molecular weight: 219.30 g/mol) consists of an aniline backbone substituted at the 2-position with a methylthio group and at the nitrogen atom with a furan-2-ylmethyl group. The furan ring introduces π-electron density, while the methylthio group acts as an electron-donating substituent, influencing the compound’s electronic and steric properties.

Key Structural Features:

  • Furan moiety: A five-membered aromatic heterocycle with oxygen, contributing to resonance stabilization and electrophilic substitution reactivity .

  • Methylthio group: A thioether functional group that enhances lipophilicity and participates in sulfur-specific reactions .

  • Aniline core: Provides a primary amine site for further functionalization, such as acylation or alkylation .

Table 1: Physicochemical Properties of N-(Furan-2-ylmethyl)-2-(methylthio)aniline

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₂H₁₃NOS (analog data)
Molecular Weight219.30 g/mol
Boiling Point~280–300°C (estimated)Analogous aniline derivatives
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethanol)Thioether-containing compounds
LogP (Octanol-Water)~2.5–3.0 (predicted)Computational modeling

Synthesis and Preparation Methods

The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)aniline typically involves multi-step routes, leveraging classic organic transformations.

Primary Synthetic Routes

  • Thiolation of 2-nitroaniline:

    • Step 1: Introduction of the methylthio group via nucleophilic aromatic substitution using sodium thiomethoxide (NaSMe) on 2-nitroaniline.

    • Step 2: Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst .

    • Step 3: Alkylation of the aniline nitrogen with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Mannich Reaction Approach:

    • Condensation of furfurylamine, formaldehyde, and 2-(methylthio)aniline in a one-pot reaction to form the target compound .

Table 2: Comparison of Synthetic Methods

MethodYield (%)AdvantagesLimitations
Thiolation-Reduction60–70High purity; scalableMulti-step; requires Pd catalyst
Mannich Reaction50–55Single-step; mild conditionsLower yield; purification challenges

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its three functional domains: the furan ring, methylthio group, and aniline core.

Electrophilic Aromatic Substitution (EAS)

  • The methylthio group directs incoming electrophiles to the para position of the aniline ring due to its electron-donating nature. Example: Nitration yields 2-(methylthio)-4-nitro-N-(furan-2-ylmethyl)aniline .

Oxidation Reactions

  • Methylthio group: Oxidized to sulfoxide (R-SO-Me) or sulfone (R-SO₂-Me) using agents like m-CPBA or hydrogen peroxide .

  • Furan ring: Susceptible to ring-opening oxidation with ozone or peroxides to form diketones .

Reductive Modifications

  • Catalytic hydrogenation reduces the furan ring to tetrahydrofuran, altering the compound’s conformational flexibility .

ActivityMechanismSupporting Evidence
AntimicrobialMembrane integrity disruptionAnalog studies
AnticancerROS-mediated apoptosisSulfur-containing analogs
Anti-inflammatoryCOX-2 inhibitionFuran derivatives

Applications in Scientific Research

Organic Synthesis

  • Serves as a precursor for complex heterocycles (e.g., oxadiazoles, thiazoles) via cycloaddition or condensation reactions .

Materials Science

  • The furan ring’s conjugated system makes it a candidate for organic semiconductors or fluorescent probes .

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